molecular formula C18H17Cl2N5O3 B2749366 2-(2,4-dichlorophenoxy)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide CAS No. 1006024-46-9

2-(2,4-dichlorophenoxy)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide

Cat. No. B2749366
CAS RN: 1006024-46-9
M. Wt: 422.27
InChI Key: MOZVVZMJVLFBNX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(2,4-dichlorophenoxy)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide is a useful research compound. Its molecular formula is C18H17Cl2N5O3 and its molecular weight is 422.27. The purity is usually 95%.
BenchChem offers high-quality 2-(2,4-dichlorophenoxy)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(2,4-dichlorophenoxy)-N-(1-(4-ethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Coordination Complexes and Antioxidant Activity

Recent studies have explored the synthesis and characterization of pyrazole-acetamide derivatives, focusing on their ability to form coordination complexes with metal ions and exhibiting antioxidant activities. The research conducted by Chkirate et al. (2019) detailed the synthesis of two such derivatives, which upon coordination with Co(II) and Cu(II) ions, demonstrated significant antioxidant activities through various in vitro assays. These complexes present potential applications in the development of antioxidant agents due to their structural characteristics and biological activities (Chkirate et al., 2019).

Anticancer and Anti-5-lipoxygenase Agents

Another dimension of application is in the synthesis of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents. Rahmouni et al. (2016) synthesized a series of these derivatives, revealing their potential cytotoxic effects against cancer cell lines and inhibition of 5-lipoxygenase, suggesting their utility in cancer treatment and anti-inflammatory therapies (Rahmouni et al., 2016).

Antimicrobial and Anticancer Agents

Further research has identified novel pyrazole derivatives with potential antimicrobial and anticancer properties. Hafez et al. (2016) synthesized compounds that exhibited higher anticancer activity than the reference drug doxorubicin, alongside demonstrating good to excellent antimicrobial activity. This indicates the compound's versatility in medical applications, particularly in developing new antimicrobial and anticancer therapies (Hafez et al., 2016).

In Vitro Cytotoxic Activity

Al-Sanea et al. (2020) explored the anticancer potential of certain 2-[3-phenyl-4-(pyrimidin-4-yl)-1H-pyrazol1-yl]acetamide derivatives, attaching different aryloxy groups to the pyrimidine ring. Their research highlighted one compound's appreciable cancer cell growth inhibition, showcasing the role such compounds could play in anticancer drug development (Al-Sanea et al., 2020).

properties

IUPAC Name

2-(2,4-dichlorophenoxy)-N-[2-(4-ethyl-6-oxo-1H-pyrimidin-2-yl)-5-methylpyrazol-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17Cl2N5O3/c1-3-12-8-16(26)23-18(21-12)25-15(6-10(2)24-25)22-17(27)9-28-14-5-4-11(19)7-13(14)20/h4-8H,3,9H2,1-2H3,(H,22,27)(H,21,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MOZVVZMJVLFBNX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC(=O)NC(=N1)N2C(=CC(=N2)C)NC(=O)COC3=C(C=C(C=C3)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17Cl2N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.